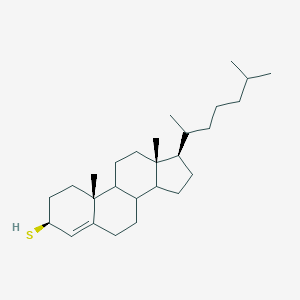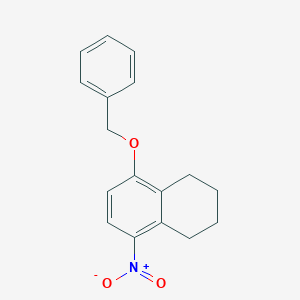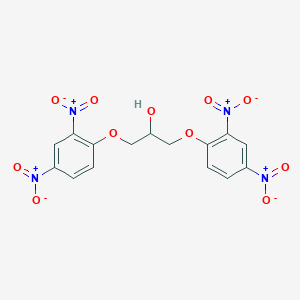![molecular formula C19H12F3N5S2 B289931 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B289931.png)
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, also known as DTTTP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DTTTP belongs to the class of pyrimidine derivatives, and its unique chemical structure makes it a promising candidate for various biomedical applications.
Mecanismo De Acción
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine exerts its pharmacological effects through the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has also been shown to induce cell cycle arrest and DNA damage in cancer cells. Furthermore, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been shown to possess anti-angiogenic properties, making it a promising candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine in laboratory experiments include its potent pharmacological effects, its unique chemical structure, and its potential therapeutic applications in various diseases. However, the limitations of using 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine in laboratory experiments include its low solubility, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research and development of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. These include the optimization of its chemical structure to improve its pharmacological properties, the development of novel drug delivery systems to enhance its bioavailability, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine involves a multi-step process that includes the reaction of pyrazole, thiophene, and pyrimidine derivatives. The reaction is catalyzed by various reagents, including Pd(OAc)2, CuI, and K2CO3, under specific reaction conditions. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. Several studies have shown that 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. 4-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Fórmula molecular |
C19H12F3N5S2 |
|---|---|
Peso molecular |
431.5 g/mol |
Nombre IUPAC |
6-(3,5-dimethylpyrazol-1-yl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
InChI |
InChI=1S/C19H12F3N5S2/c1-9-6-10(2)27(26-9)17-16-15(23-8-24-17)14-11(19(20,21)22)7-12(25-18(14)29-16)13-4-3-5-28-13/h3-8H,1-2H3 |
Clave InChI |
GLQWTNALEWPWKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
SMILES canónico |
CC1=CC(=NN1C2=NC=NC3=C2SC4=C3C(=CC(=N4)C5=CC=CS5)C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)


![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)-7a-methyloctahydro-1H-inden-5-yl]-1,2-dimethylcyclohexanol](/img/structure/B289858.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)



![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
![2-[2-(6,7-dimethoxy-2,3-dihydro-4H-thiochromen-4-ylidene)ethyl]-2-methyl-1,3-cyclopentanedione](/img/structure/B289869.png)
![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)